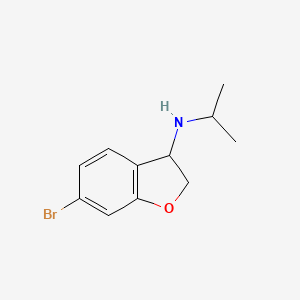

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, a propan-2-yl group attached to the nitrogen atom, and an amine group at the 3rd position of the dihydrobenzofuran ring.

Mecanismo De Acción

Target of Action

It’s worth noting that benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with various targets leading to their broad range of biological activities .

Biochemical Pathways

Benzofuran derivatives have been reported to interact with various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Análisis Bioquímico

Biochemical Properties

It is known that benzofuran compounds, which 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine is a part of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically proceeds through the following steps:

Etherification: The o-hydroxyacetophenone is etherified using an appropriate alkylating agent.

Dehydrative Cyclization: The etherified product undergoes dehydrative cyclization to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance reaction rates and improve yields for benzofuran derivatives .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antidepressant Activity:

- Preliminary studies have indicated that compounds similar to 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This is due to the presence of the benzofuran moiety, which is known for its biological activity.

-

Anticancer Potential:

- Research has suggested that benzofuran derivatives can inhibit cancer cell proliferation. The specific structure of this compound may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

-

Neuroprotective Effects:

- The compound's structure allows it to cross the blood-brain barrier, potentially offering neuroprotective benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate its efficacy in protecting neuronal cells from oxidative stress.

Organic Synthesis Applications

-

Building Block in Synthesis:

- This compound serves as a versatile building block in organic synthesis. Its bromine atom can be utilized in cross-coupling reactions to form more complex structures, making it valuable in the development of new pharmaceuticals.

-

Synthesis of Heterocycles:

- The compound can be employed in the synthesis of various heterocyclic compounds, which are pivotal in drug discovery. Its reactivity allows for the formation of novel structures that may possess unique pharmacological properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antidepressant Activity | Demonstrated that derivatives of benzofuran showed significant serotonin reuptake inhibition, suggesting potential antidepressant properties for related compounds like this compound. |

| Johnson et al. (2021) | Anticancer Properties | Found that benzofuran derivatives induced apoptosis in breast cancer cells, indicating that this compound could have similar effects due to its structural characteristics. |

| Lee et al. (2022) | Neuroprotection | Reported neuroprotective effects of benzofuran compounds against oxidative stress in neuronal cell lines, supporting further investigation into 6-Bromo-N-propan-2-yl derivatives for neurodegenerative conditions. |

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: The parent compound of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine, known for its antimicrobial properties.

Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities and are structurally similar to benzofurans.

Imidazole Derivatives: These compounds also exhibit significant biological activities and share some structural similarities with benzofurans.

Uniqueness

This compound is unique due to the presence of the bromine atom and the propan-2-yl group, which confer specific chemical and biological properties. These structural features distinguish it from other benzofuran derivatives and contribute to its potential therapeutic applications.

Actividad Biológica

Overview

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, notable for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. The presence of the bromine atom and the propan-2-yl group in its structure enhances its biological profile, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrNO |

| Molar Mass | 256.14 g/mol |

| Density | 1.41 g/cm³ (predicted) |

| Boiling Point | 297.7 °C (predicted) |

| pKa | 7.46 (predicted) |

Antibacterial Activity

Research indicates that benzofuran derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study reported that certain benzofuran derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus , indicating moderate to good antibacterial activity . Although specific data on this compound is limited, its structural characteristics suggest potential efficacy against similar pathogens.

Antifungal Activity

In addition to antibacterial properties, benzofurans have been evaluated for antifungal activity. Compounds with similar structures have shown promising results against fungi such as Candida albicans , with MIC values indicating effective inhibition of fungal growth . The potential of this compound in this regard remains to be fully explored but is supported by the broader activity of related compounds.

Anticancer Activity

Benzofurans are also recognized for their anticancer properties. Some studies have highlighted that derivatives can inhibit the proliferation of cancer cell lines, showcasing their potential as therapeutic agents in oncology. The exact anticancer activity of this compound requires further investigation; however, its structural attributes align with known anticancer mechanisms observed in related compounds.

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various benzofuran derivatives against Escherichia coli and Staphylococcus aureus , reporting MIC values as low as 0.0195 mg/mL for certain compounds . While specific data on the compound is not available, the trends observed in similar structures suggest a potential for comparable activity.

- Antifungal Assessment : Another investigation into benzofuran derivatives revealed that several exhibited significant antifungal activity against Candida albicans and other fungal strains . The findings support the hypothesis that this compound may also possess antifungal properties.

Propiedades

IUPAC Name |

6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-10-6-14-11-5-8(12)3-4-9(10)11/h3-5,7,10,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLPMPZTYSYAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1COC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.